Methyl 2-(3-aminopyridin-4-yl)acetate
Description
Methyl 2-(3-aminopyridin-4-yl)acetate is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 3 and an acetylated methyl ester at position 4 (Figure 1). The molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol. This compound is structurally characterized by its pyridine core, which enables π-π interactions and hydrogen bonding via the amino group and ester oxygen. Such properties make it a versatile intermediate in pharmaceutical synthesis, particularly for developing antifungal agents and metal-organic frameworks .
Properties
IUPAC Name |
methyl 2-(3-aminopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)4-6-2-3-10-5-7(6)9/h2-3,5H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWOCHPILFUGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469564 | |
| Record name | Methyl 2-(3-aminopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878483-88-6 | |
| Record name | Methyl 2-(3-aminopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminopyridin-4-yl)acetate typically involves the reaction of 3-aminopyridine with methyl bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminopyridine attacks the electrophilic carbon of methyl bromoacetate, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-aminopyridine, methyl bromoacetate
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(3-aminopyridin-4-yl)acetate can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminopyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the pyridine ring.
Reduction: Methyl 2-(3-aminopyridin-4-yl)ethanol.
Substitution: Various N-alkyl or N-acyl derivatives of the amino group.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, Methyl 2-(3-aminopyridin-4-yl)acetate serves as a versatile building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new synthetic pathways. For example:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The ester group can be reduced to yield corresponding alcohols.
- Substitution : The amino group can participate in nucleophilic substitutions, leading to diverse derivatives .
Biology
Research has indicated that Methyl 2-(3-aminopyridin-4-yl)acetate may exhibit biological activities that are of interest for therapeutic applications. Studies have explored its potential as a ligand in biochemical assays and as a precursor for bioactive compounds. Notable biological activities include:
- Antimicrobial Properties : Investigations into its effectiveness against various pathogens are ongoing.
- Anti-inflammatory Effects : Preliminary studies suggest potential benefits in reducing inflammation .
Medicine
The compound is being explored for its therapeutic properties, particularly in drug development. Its structural features allow it to interact with biological macromolecules, which may lead to the modulation of various biochemical pathways. Some key areas of focus include:
- Drug Design : Methyl 2-(3-aminopyridin-4-yl)acetate is being evaluated for its role in designing new therapeutic agents aimed at treating inflammatory diseases and infections.
- Mechanism of Action : The amino group can form hydrogen bonds with target proteins, while the ester moiety can undergo hydrolysis to release active forms of the compound .
Industry
In industrial applications, Methyl 2-(3-aminopyridin-4-yl)acetate is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for:
- Development of Novel Materials : The compound's reactivity allows it to be incorporated into various polymeric materials.
- Intermediate Production : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(2-aminopyridin-4-yl)acetate | Similar amine functionality | Different position of amino group |
| Methyl 3-(3-amino-pyridinyl)acetate | Similar amine functionality | Different position of amino group |
| Methyl 4-(4-amino-pyridinyl)acetate | Similar amine functionality | Different position of amino group |
Case Studies
- Synthesis Optimization : A study demonstrated an optimized synthesis route for pyridinylimidazole derivatives starting from Methyl 2-(3-aminopyridin-4-yl)acetate, highlighting improvements in yield and efficiency compared to traditional methods .
- Biological Activity Assessment : Research evaluating the antimicrobial properties showed that derivatives of Methyl 2-(3-aminopyridin-4-yl)acetate exhibited significant activity against specific bacterial strains, paving the way for potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminopyridin-4-yl)acetate is largely dependent on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 2-(3-aminopyridin-4-yl)acetate, we compare it with structurally analogous pyridine-based esters, focusing on molecular features, physicochemical properties, and biological relevance.
Structural Analogues and Key Differences
Physicochemical and Functional Insights
- Ethyl esters (e.g., Ethyl 2-(3-aminopyridin-4-yl)acetate) offer greater lipophilicity, which may improve membrane permeability in biological systems .
- Substituent Effects: The 3-amino group on the pyridine ring facilitates hydrogen bonding, critical for interactions with biological targets (e.g., fungal CYP51 enzymes) or crystal packing in supramolecular assemblies .
- Salt Forms: Hydrochloride salts (e.g., Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride) improve aqueous solubility and stability, making them preferable for pharmaceutical formulations .
Crystallographic and Computational Tools
- Structural Analysis : Programs like SHELX and ORTEP-3 facilitate crystal structure determination, revealing intermolecular interactions critical for understanding physicochemical behavior .
- Hydrogen-Bonding Patterns : Graph set analysis () helps classify interactions, aiding in the rational design of derivatives with tailored properties .
Biological Activity
Methyl 2-(3-aminopyridin-4-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a methyl ester group attached to a pyridine ring with an amino group positioned at the 3-carbon. The synthesis typically involves the reaction of 3-aminopyridine with methyl bromoacetate under basic conditions, employing solvents such as anhydrous ethanol or methanol. The reaction proceeds via a nucleophilic substitution mechanism, yielding the desired product with high purity when optimized for industrial production.
The biological activity of Methyl 2-(3-aminopyridin-4-yl)acetate is largely attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis, releasing the active form of the compound. These interactions can modulate biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of Methyl 2-(3-aminopyridin-4-yl)acetate. It has been investigated for its efficacy against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. For instance, it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
Anti-inflammatory Properties
In addition to its antimicrobial properties, Methyl 2-(3-aminopyridin-4-yl)acetate has shown promise in anti-inflammatory applications. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The exact mechanism by which this compound exerts anti-inflammatory effects remains an area for further exploration.
Comparative Analysis
When compared to other pyridine derivatives, Methyl 2-(3-aminopyridin-4-yl)acetate stands out due to its unique positioning of functional groups:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(2-aminopyridin-3-yl)acetate | Similar amine functionality | Different position of amino group |
| Methyl 4-(4-amino-pyridinyl)acetate | Similar amine functionality | Different position of amino group |
| Methyl 5-(5-amino-pyridinyl)acetate | Similar amine functionality | Different position of amino group |
The specific orientation of the amino and ester groups in Methyl 2-(3-aminopyridin-4-yl)acetate enhances its reactivity and biological activity compared to these other derivatives .
Case Studies and Research Findings
Research has demonstrated the potential of Methyl 2-(3-aminopyridin-4-yl)acetate as a lead compound in drug development. For example, studies have shown that modifications in the structure can lead to enhanced antimicrobial activity or improved pharmacokinetic properties . Furthermore, ongoing investigations into its interactions with specific biological targets may uncover novel therapeutic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
